molecular formula C22H28O2 B1671717 Étonogestrel CAS No. 54048-10-1

Étonogestrel

Numéro de catalogue B1671717
Numéro CAS: 54048-10-1
Poids moléculaire: 324.5 g/mol
Clé InChI: GCKFUYQCUCGESZ-BPIQYHPVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Etonogestrel is a long-acting synthetic derived progestin contraceptive used in various devices such as contraceptive rings and intradermal implants . It works by stopping a woman’s egg from fully developing each month. The egg can no longer accept a sperm and fertilization (pregnancy) is prevented .


Synthesis Analysis

Etonogestrel is synthesized through a process described in a patent . The synthesis involves the transformation of intermediate III to the key intermediate IV and finally to desogestrel and etonogestrel .


Molecular Structure Analysis

Etonogestrel has a molecular formula of C22H28O2 . Its average mass is 324.457 Da and its monoisotopic mass is 324.208923 Da .


Chemical Reactions Analysis

Etonogestrel is highly metabolized in the liver by the action of the cytochrome isoenzyme 3A4 mainly through hydroxylation, sulfate conjugation, and glucuronide conjugation reactions .


Physical And Chemical Properties Analysis

Etonogestrel has a density of 1.1±0.1 g/cm3, a boiling point of 473.1±45.0 °C at 760 mmHg, and a flash point of 201.1±21.3 °C . It has a molar refractivity of 94.4±0.4 cm3 .

In Vivo

Etonogestrel has been used in a variety of in vivo studies to investigate its effects on reproductive physiology, fertility, and contraception. In rats, etonogestrel has been found to inhibit ovulation, reduce the rate of fertility, and increase the time to pregnancy. It has also been used to investigate the effects of progestins on the hypothalamic-pituitary-gonadal axis in humans.

In Vitro

Etonogestrel has been used in a variety of in vitro studies to investigate its effects on gene expression, cell proliferation, and hormone production. It has been found to inhibit the expression of genes involved in estrogen receptor signaling, cell proliferation, and progesterone receptor signaling. It has also been used to investigate the effects of progestins on the production of hormones such as estradiol, progesterone, and testosterone.

Mécanisme D'action

Target of Action

Etonogestrel is a synthetic progestogen, and hence is an agonist of the progesterone receptor . The primary targets of Etonogestrel are the progesterone and estrogen receptors . These receptors are found in target cells including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .

Mode of Action

Etonogestrel works by inhibiting fertility through impairing the release of the luteinizing hormone, which is one of the most important reproductive hormones for ovulation . It also increases the viscosity of the cervical mucus, hindering the passage of spermatozoa, and alters the lining in the uterus to prevent the implantation of fertilized eggs in the endometrium .

Biochemical Pathways

The primary biochemical pathway affected by Etonogestrel is the hypothalamic-pituitary-gonadal axis. By impairing the release of the luteinizing hormone, Etonogestrel disrupts the normal cycle of ovulation . This results in downstream effects such as increased cervical mucus viscosity and altered uterine lining, which further prevent fertilization and implantation .

Pharmacokinetics

When Etonogestrel is administered subdermally, it is absorbed rapidly into the bloodstream and presents a bioavailability of 82% . It is reported that the implant releases around 60 mcg per day in the first 3 months and then decreases steadily, reaching a concentration of 30 mcg at the end of year 2 . Etonogestrel is highly metabolized in the liver by the action of the cytochrome isoenzyme 3A4 .

Result of Action

The molecular and cellular effects of Etonogestrel’s action primarily result in the prevention of pregnancy. By inhibiting the release of the luteinizing hormone, Etonogestrel prevents ovulation . Additionally, the increased viscosity of the cervical mucus and the altered uterine lining hinder sperm passage and prevent implantation of fertilized eggs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Etonogestrel. For instance, Etonogestrel implants have been observed to have a negative influence on sexual function, probably by blocking ovarian function and thus reducing the production of androgens and estrogens . This suggests that the effects of Etonogestrel depend on cell or molecular targets whose functional status is variable among individuals .

Activité Biologique

Etonogestrel is a potent agonist of the progesterone receptor and is considered to be a “third-generation” progestin due to its high potency and low androgenic activity. It has been shown to inhibit ovulation, reduce the rate of fertility, and increase the time to pregnancy in animal models.
Biochemical and Physiological Effects
Etonogestrel has been shown to modulate the expression of genes involved in the regulation of reproductive physiology, cell proliferation, and hormone production. It has also been shown to affect the hypothalamic-pituitary-gonadal axis and modulate the production of hormones such as estradiol, progesterone, and testosterone.

Avantages Et Limitations Des Expériences En Laboratoire

The use of etonogestrel in laboratory experiments offers several advantages. Its high potency and low androgenic activity make it an ideal choice for studies involving the regulation of reproductive physiology, fertility, and contraception. Additionally, its prodrug nature and rapid absorption and distribution make it suitable for use in in vivo and in vitro studies. However, its short half-life and rapid elimination can limit its use in some experiments.

Orientations Futures

Future research on etonogestrel could focus on its use in combination with other hormones or drugs to investigate its effects on reproductive physiology, fertility, and contraception. Additionally, research could be conducted to investigate its effects on gene expression, cell proliferation, and hormone production, as well as its effects on the hypothalamic-pituitary-gonadal axis. Further research could also be conducted to investigate its effects on other steroid hormone receptors, such as the estrogen receptor, androgen receptor, and glucocorticoid receptor, and its potential role in the regulation of gene expression. Finally, research could be conducted to investigate the pharmacodynamics of etonogestrel, including its metabolism, absorption, distribution, and elimination.

Applications De Recherche Scientifique

Implant contraceptif

Étonogestrel: est largement utilisé dans les implants contraceptifs tels que Nexplanon et Implanon. Ces implants sont une forme de contraception réversible à action prolongée (LARCs) qui libèrent des hormones pour prévenir l’ovulation. Les implants ENG sont très efficaces, avec un taux d’échec inférieur à 1% pour une utilisation parfaite et une utilisation typique . Ils sont également bénéfiques pour les femmes recherchant une méthode contraceptive discrète et à long terme.

Régulation des menstruations

Les implants ENG peuvent influencer les cycles menstruels. Alors que certaines femmes peuvent connaître une aménorrhée, d’autres peuvent rencontrer des saignements irréguliers. Les saignements menstruels anormaux sont un effet secondaire courant et la principale raison de l’arrêt prématuré de l’implant . Cependant, pour certaines, cela peut être un avantage d’avoir des menstruations réduites ou absentes.

Utilisation prolongée au-delà de l’autorisation

Des études récentes suggèrent que l’efficacité des implants ENG pourrait s’étendre au-delà de la période d’approbation initiale de trois ans. La recherche indique que ces implants pourraient être sûrs et efficaces pendant une durée allant jusqu’à cinq ans, offrant une durée de contraception plus longue sans avoir besoin de les remplacer .

Contraception post-partum et post-avortement

Les implants ENG peuvent être une méthode contraceptive efficace après l’accouchement et après un avortement. Ils offrent une protection immédiate et n’interfèrent pas avec la lactation, ce qui en fait un choix approprié pour les nouvelles mères .

Intervention thérapeutique dans le syndrome d’hypoventilation centrale congénitale (CCHS)

L’ENG a été étudié pour ses effets thérapeutiques potentiels dans le CCHS, un trouble rare caractérisé par une altération du contrôle autonome de la respiration. Le métabolite actif du désogestrel, l’ENG, s’est montré prometteur pour restaurer la chémosensibilité dans un modèle murin de CCHS en agissant sur les neurones sérotoninergiques .

Voies de la sérotonine et rythme respiratoire

Dans le contexte de la recherche sur le CCHS, l’interaction de l’ENG avec les voies de la sérotonine a été observée pour influencer le rythme respiratoire. Cela suggère une application plus large dans l’étude et le traitement potentiel des troubles liés au rythme et au contrôle respiratoire .

Science de la mise en œuvre dans les pratiques contraceptives

L’utilisation prolongée de l’ENG est également un sujet de la science de la mise en œuvre, où les chercheurs explorent les perspectives des cliniciens sur l’offre de l’implant pendant une durée allant jusqu’à cinq ans. Cela implique de comprendre les obstacles et les facilitateurs dans la pratique clinique pour l’utilisation prolongée des implants contraceptifs .

Propriétés

IUPAC Name

(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKFUYQCUCGESZ-BPIQYHPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046782
Record name Etonogestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Etonogestrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

473.1ºC at 760 mmHg
Record name Etonogestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Insoluble, 7.37e-03 g/L
Record name Etonogestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etonogestrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Etonogestrel binds with high affinity to the progesterone and estrogen receptors in the target organs. From the target organs, they include the female reproductive tract, mammary gland, hypothalamus, and pituitary. Once bound, this drug changes the synthesis of different proteins which in order decreases the level of gonadotropin-releasing hormone and the luteinizing hormone.
Record name Etonogestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

54048-10-1
Record name Etonogestrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54048-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etonogestrel [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054048101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etonogestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etonogestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17α)-13-ethyl-17-hydroxy-11-methylene-18,19-dinorpregn-4-en-20-yn-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.561
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETONOGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304GTH6RNH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Etonogestrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014439
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196-200ºC
Record name Etonogestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etonogestrel
Reactant of Route 2
Reactant of Route 2
Etonogestrel
Reactant of Route 3
Reactant of Route 3
Etonogestrel
Reactant of Route 4
Etonogestrel
Reactant of Route 5
Etonogestrel
Reactant of Route 6
Etonogestrel

Q & A

Q1: How does etonogestrel exert its contraceptive effect?

A1: Etonogestrel primarily acts by suppressing ovulation. [] It achieves this by binding to the progesterone receptor, mimicking the actions of natural progesterone. This binding leads to a cascade of downstream effects, including thickening of cervical mucus, which hinders sperm penetration, and altering the uterine lining, making it less receptive to implantation. [, , ]

Q2: Are there other mechanisms by which etonogestrel might provide contraception even at lower serum concentrations?

A2: Research suggests that even when etonogestrel levels fall below the traditional threshold for ovulation suppression (90 pg/mL), other mechanisms may contribute to its contraceptive effect. These may include the thickening of cervical mucus and changes in the uterine lining. []

Q3: Beyond contraception, what other therapeutic uses are being explored for etonogestrel?

A3: Research suggests that etonogestrel implants may be beneficial in managing conditions like adenomyosis and endometriosis. Studies have reported a reduction in symptoms like pelvic pain, dysmenorrhea, and heavy menstrual bleeding with etonogestrel use in these patient populations. [, , ]

Q4: How is etonogestrel metabolized in the body?

A4: Etonogestrel is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. [, , ] Genetic variations in these enzymes can significantly impact etonogestrel metabolism and, consequently, its effectiveness.

Q5: Can you elaborate on the role of CYP3A7*1C polymorphism in etonogestrel metabolism?

A5: The CYP3A7*1C variant leads to the expression of fetal CYP3A7 proteins in adults. This can alter steroid hormone metabolism, potentially leading to increased etonogestrel breakdown. Research indicates that women with this variant may have lower serum etonogestrel concentrations, with some falling below the threshold for reliable ovulation suppression. []

Q6: How does the use of efavirenz-based antiretroviral therapy (ART) impact etonogestrel concentrations?

A6: Efavirenz is a potent inducer of CYP3A4, the enzyme primarily responsible for etonogestrel metabolism. Consequently, co-administration of efavirenz significantly reduces etonogestrel concentrations, potentially compromising contraceptive efficacy. This reduction is more pronounced in women with specific CYP2B6 gene variants. [, ]

Q7: Does rilpivirine-based ART affect etonogestrel concentrations?

A7: Unlike efavirenz, rilpivirine does not significantly alter etonogestrel concentrations. Therefore, etonogestrel-containing contraceptive implants are considered a suitable contraceptive option for women on rilpivirine-based ART. []

Q8: What is the relationship between etonogestrel concentrations and bleeding patterns in implant users?

A8: Research has identified a complex relationship between etonogestrel levels and bleeding patterns. While many users experience irregular bleeding, studies surprisingly suggest that higher serum etonogestrel concentrations are associated with an increased likelihood of reporting abnormal bleeding and even receiving oral contraceptive pill prescriptions to manage these bleeding irregularities. []

Q9: Are there any differences in etonogestrel pharmacokinetics between breastfeeding and non-breastfeeding women?

A9: Studies suggest that breastfeeding does not significantly impact the pharmacokinetics of etonogestrel. Therefore, etonogestrel implants are considered a safe and effective contraceptive option for breastfeeding women. []

Q10: What is the significance of measuring serum etonogestrel levels in women using implants beyond the approved duration?

A10: Monitoring serum etonogestrel levels in women using the implant beyond the approved duration can provide valuable information about continued contraceptive efficacy. These measurements can help determine if etonogestrel levels remain above the threshold for ovulation suppression, offering reassurance about the implant's effectiveness. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.